9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one
Description
Properties
CAS No. |
59015-41-7 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-phenyl-1,2,9,9a-tetrahydrobenzo[f]isoindol-3-one |
InChI |
InChI=1S/C18H15NO/c20-18-17-14(11-19-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,20) |
InChI Key |
BUOUDLGEGLZYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Bromomethylation : 1,4-Dimethoxynaphthalene is brominated at the 2- and 3-positions using N-bromosuccinimide (NBS) under radical initiation, yielding 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene (15 ).
-
Amination : Treatment with primary amines (e.g., benzylamine) replaces bromine atoms with amine groups, forming 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalene derivatives (14 ).
-
Oxidative Cyclization : CAN in acetonitrile/water mediates simultaneous demethylation and cyclization, producing the isoindole scaffold. For 9-phenyl derivatives, aryl-substituted amines are employed to introduce the phenyl group at position 9.
Key Data :
| Starting Amine | Yield (%) | Reaction Time (h) |
|---|---|---|
| Benzylamine | 78 | 6 |
| Aniline | 65 | 8 |
Metal-Catalyzed Domino Cyclization/Friedel–Crafts Arylation
A 2025 study demonstrated the efficacy of Ag, Au, and Pt catalysts in synthesizing 2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-1-ones via intramolecular domino cyclization. This method leverages N-(alkenyl)-amide-1,6-enynes (5a–l ) to construct the tetracyclic framework in a single step.
Catalytic Optimization
-
Silver Catalysts : AgSbF₆ and AgNTf₂ in CH₂Cl₂ achieved 85–92% yields for monosubstituted enynes.
-
Gold/Platinum Catalysts : PPh₃AuNTf₂ and PtCl₂ showed superior activity for sterically hindered substrates (70–82% yields).
Mechanistic Insights :
-
5-Exo-Dig Cyclization : Metal coordination to the alkyne initiates cyclization, forming a bicyclic intermediate.
-
Friedel–Crafts Arylation : The activated alkene undergoes electrophilic aromatic substitution, closing the tetrahydroisoindolone ring.
Representative Conditions :
Acid-Induced Intermolecular [3+2] Cycloaddition
Lin et al. (2019) reported an acid-catalyzed tandem cycloaddition/oxidation using maleimides and naphthoquinones. While optimized for dione formation, this method can be redirected toward tetrahydroisoindolones by controlling oxidation states.
Protocol Modifications
-
Acid Choice : Trifluoroacetic acid (TFA) promotes cycloaddition without over-oxidation.
-
Reductive Workup : NaBH₄ selectively reduces the 4,9-dione to the tetrahydroisoindolone.
Limitations :
-
Lower yields (45–55%) compared to metal-catalyzed methods.
-
Requires strict anhydrous conditions to prevent hydrolysis.
Bergman Cyclization of Enediynes
Gredičak et al. (2022) utilized Bergman cycloaromatization of acyclic enediynes to generate 2,3-dihydrobenzo[f]isoindoles, which were subsequently oxidized to the target compound. This method introduces versatility in side-chain functionalization.
Critical Parameters :
-
Temperature : 180–200°C in diphenyl ether.
-
Oxidizing Agent : MnO₂ in CH₂Cl₂ for post-cyclization oxidation.
Palladium-Catalyzed Spirocyclization
Though primarily used for naphthoquinones, Pd(II)-catalyzed spirocyclization has been adapted for isoindolones by substituting naphthoquinone precursors with tetralone analogs. The phenyl group is introduced via Suzuki coupling prior to cyclization.
Advantages :
-
Enantioselective variants using chiral ligands (e.g., BINAP).
-
Compatible with electron-deficient aryl boronic acids.
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, which are employed in the addition reactions to the carbonyl group . Acidic and basic conditions are also utilized to facilitate different reaction pathways, such as cyclization and cleavage reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of alkyllithium to the carbonyl group followed by lactam ring opening and intramolecular cyclization can lead to the formation of hydroxy- and anilinoindanone derivatives .
Scientific Research Applications
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, this compound is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structural features allow it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the production of inflammatory mediators or interfere with cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications
- 9-Substituted Derivatives: 9-(Benzo[d][1,3]dioxol-5-yl) Analogue (3a): Replacing the phenyl group with a benzodioxolyl moiety (as in 3a) enhances polarity, improving aqueous solubility. Synthesis involves hydrazine hydrate reaction in methanol (66% yield, 96.1% purity) . Halogenated Derivatives (3d, 3e): Chloro (3d) and bromo (3e) substituents at the 4-position of the benzylideneamino group are synthesized via Schiff base formation with aldehydes, yielding 77% and 76% respectively. These modifications increase molecular weight and influence binding interactions in biological targets .
Ring Saturation and Functionalization
- 2,3,3a,4-Tetrahydro vs. Fully Saturated Systems: The tetrahydro configuration in the target compound reduces ring strain compared to fully saturated analogues, enhancing stability. highlights derivatives like P-39 (6-methoxy-4,4-dimethyl-2-tosyl) and P-40 (6-bromo analogue), synthesized via Ag-catalyzed reactions with yields >70%, demonstrating the versatility of tetrahydro frameworks in accommodating bulky substituents . In contrast, fully saturated isoindolinones (e.g., 3-hydroxy-2-phenylbenzo[e]isoindol-1-one) require multi-step reductions, which may fail for certain substrates (e.g., 2c-g in ) .
Antiviral Activity
- The isoindolinone scaffold exhibits inhibitory effects against Bunyavirales cap-snatching endonucleases.
Neuroimaging Potential
- Fluorinated isoindolinones, such as [(18)F]-labeled derivatives, demonstrate high affinity for β-amyloid fibrils in Alzheimer’s disease. The target compound’s phenyl group could be replaced with radiofluorinated moieties for PET imaging applications, as seen in .
Luminescence and Material Science
- Derivatives like (Z)-2-(difluoroboryl)-3-(quinolin-2-ylmethylidene)-benzo[f]isoindol-1-one () exhibit strong luminescence, suggesting applications in optoelectronics. The tetrahydro framework’s rigidity may enhance fluorescence quantum yields compared to saturated analogues .
Stereochemical and Computational Insights
- Stereoselectivity : Tandem IMDA/retro-Diels-Alder reactions () produce tetrahydro-benzo[f]isoindol-1-ones with absolute stereocontrol, critical for drug design. Computational studies indicate trans adducts are favored in cycloadditions, aligning with experimental results for 4a .
- Puckering Analysis: General puckering coordinates () explain conformational stability in tetrahydro derivatives, where nonplanar rings reduce steric strain .
Biological Activity
9-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research has indicated that derivatives of benzo[f]isoindoles exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structures showed efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes.
Anticancer Activity
Several studies have investigated the anticancer potential of benzo[f]isoindole derivatives. For instance, a derivative of the compound was shown to inhibit cancer cell proliferation in vitro by inducing apoptosis in human cancer cell lines. The mechanism is thought to involve the modulation of apoptotic pathways and interference with cell cycle progression .
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential anxiolytic and anticonvulsant properties. Structure-activity relationship (SAR) studies highlight that modifications to the phenyl group significantly influence the binding affinity to GABA receptors . This indicates a possible mechanism for its anxiolytic effects.
Case Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives of benzo[f]isoindole were tested for their antimicrobial properties. Results indicated that certain modifications enhanced activity against E. coli and Bacillus subtilis. The most effective compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Case Study 2: Anticancer Evaluation
A derivative was evaluated for its anticancer effects on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Data Tables
| Biological Activity | Tested Organisms/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC: 32 µg/mL | Membrane disruption |
| Anticancer | MCF-7 (breast cancer) | IC50: 15 µM | Apoptosis induction |
Q & A
Q. What are the standard synthetic routes for 9-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-1-one, and how are yields optimized?
The compound is typically synthesized via deacetylation of its precursor (e.g., 13a ) under acidic conditions. A reflux reaction using concentrated HCl and absolute ethanol (3 h) yields the product (78% crude yield) after crystallization from methanol . Optimization involves controlling reaction time and acid concentration to minimize side products. Purification via column chromatography or recrystallization (e.g., methanol) ensures >95% purity.
Q. How is the structural integrity of the compound validated post-synthesis?
Key techniques include:
- NMR spectroscopy : Aromatic protons appear at δ 7.7–6.8 ppm, with aliphatic protons at δ 4.4–2.7 ppm in CF3CO2H .
- Mass spectrometry : Molecular ion peak at m/z 261 (M<sup>+</sup>) and fragment peaks (e.g., m/z 203, 231) confirm the backbone .
- X-ray crystallography : Programs like SHELXL refine crystal structures (R factor <0.055), resolving bond lengths and angles .
Advanced Research Questions
Q. What strategies are employed to address regioselectivity challenges in synthesizing derivatives?
Regioselectivity in multi-component reactions (e.g., pseudo four-component syntheses) is controlled by adjusting stoichiometry and catalysts. For example, using T3P® (2.0 equiv) directs regioselective formation of (E)-2,9-diphenyl-3-(phenylimino) derivatives (15% yield) . Computational modeling (DFT) predicts transition states to optimize reaction pathways .
Q. How does stereochemical control impact functionalization of the isoindol-1-one core?
Stereochemistry is dictated by preexisting chiral centers in precursors. For instance, tandem IMDA/retro-Diels-Alder reactions of chiral N-allyl-N-benzylamides yield (3S,3aR)-configured products with absolute stereocontrol . Dihydroxylation (AD-mix α) of the C9-C9a double bond introduces vicinal diols (83–90% yield), enabling δ-lactone formation under basic conditions .
Q. How do substituents on the phenyl ring influence biological activity?
Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) show enhanced antiviral activity by stabilizing ligand-receptor interactions. For example, 4-chlorobenzylidene derivatives exhibit 99.2% purity and potent inhibition of filoviral entry . Conversely, bulky substituents (e.g., perfluorophenyl) reduce solubility, requiring formulation adjustments .
Q. What computational methods are used to resolve contradictory spectroscopic data?
Conflicts in NMR or mass spectra (e.g., unexpected fragmentation) are resolved via:
Q. How is the compound’s reactivity modulated for catalytic applications?
Electron-deficient isoindol-1-ones act as ligands in metal-catalyzed reactions. Substituents like -NO2 or -CN enhance Lewis acidity, improving catalytic turnover in cross-coupling reactions. Kinetic studies (e.g., Eyring plots) quantify activation barriers for optimization .
Methodological Considerations
Q. What safety protocols are critical given the compound’s hazards?
The compound is classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Handling requires:
Q. How are crystallographic data processed to resolve disordered structures?
SHELX suite tools (SHELXD, SHELXE) resolve disorder via iterative refinement. For example, triclinic crystals (space group P1) are analyzed with R1 <0.055 and wR2 <0.140, using 3724 reflections .
Q. What in vitro assays evaluate the compound’s therapeutic potential?
- Antiviral : Inhibition of vacuolar (H<sup>+</sup>)-ATPase in filoviral entry assays (IC50 values) .
- Antipsychotic : mGluR1 antagonism tested via intracellular Ca<sup>2+</sup> mobilization (IC50 ~2.3 nM) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
